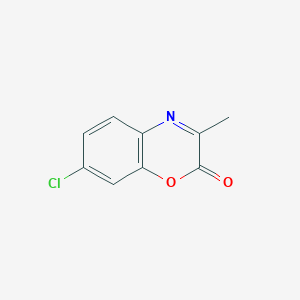
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound. Benzoxazines are known for their diverse biological activities and are used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a solvent such as methylisobutylketone (MIBK) and an aqueous sodium bicarbonate solution.
Reduction of nitro ethers: Nitro ethers can be reduced using reagents such as Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols can react with maleic anhydride to produce benzoxazinones with acetic acid substitution at the 2-position.
Industrial Production Methods
The industrial production of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzoxazinones can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Reducing agents such as iron in acetic acid (Fe/AcOH) and zinc in ammonium chloride (Zn/NH4Cl) are commonly used.
Halogenating agents: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-.
Wissenschaftliche Forschungsanwendungen
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound inhibits human topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription.
Pathways involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death.
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- can be compared with other similar compounds in the benzoxazine family:
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the 7th position instead of a methyl group.
6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione: This compound contains a phenyl group and two carbonyl groups in the oxazine ring.
2-methyl-4H-3,1-benzoxazin-4-one: This compound has a methyl group at the 2nd position and a carbonyl group at the 4th position.
The uniqueness of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
917872-61-8 |
|---|---|
Molekularformel |
C9H6ClNO2 |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
7-chloro-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3 |
InChI-Schlüssel |
ZJCLOXNJYRNVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


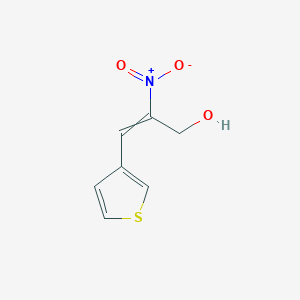

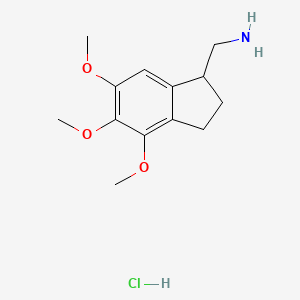

![4-Hydroxy-5-[(4-oxopentan-2-yl)amino]benzene-1,3-disulfonic acid](/img/structure/B14184463.png)

![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
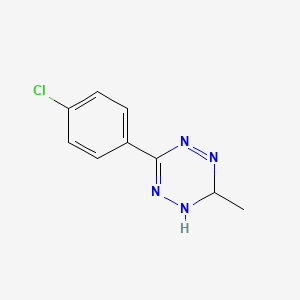
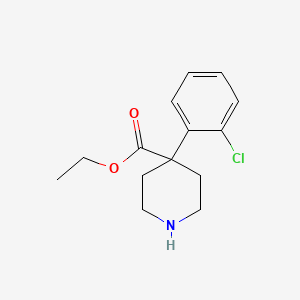
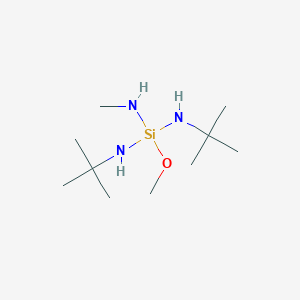
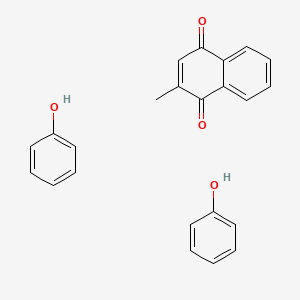
![N,N-Dicyclohexyl-3-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B14184495.png)
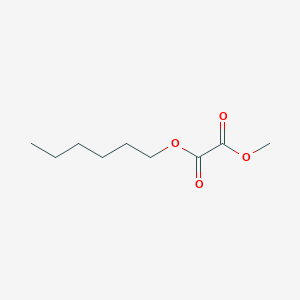
![2,2'-[(4-{(E)-[4-(Ethanesulfonyl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14184527.png)
